molecular formula C11H15BrO B3258675 4-Bromo-1-tert-butyl-2-methoxybenzene CAS No. 30788-02-4

4-Bromo-1-tert-butyl-2-methoxybenzene

Cat. No.: B3258675
CAS No.: 30788-02-4
M. Wt: 243.14 g/mol
InChI Key: OZVLSRZWPYBLDA-UHFFFAOYSA-N
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Description

4-Bromo-1-tert-butyl-2-methoxybenzene is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-tert-butyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVLSRZWPYBLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 1 Tert Butyl 2 Methoxybenzene

Regioselective Bromination Strategies for tert-Butyl Anisole (B1667542) Precursors

The most direct route to 4-Bromo-1-tert-butyl-2-methoxybenzene involves the introduction of a bromine atom onto a pre-existing 1-tert-butyl-2-methoxybenzene (also known as 2-tert-butylanisole) framework. The success of this approach hinges on the ability to control the position of bromination on the aromatic ring, a challenge governed by the electronic and steric influences of the incumbent methoxy (B1213986) and tert-butyl groups.

The precursor, 2-tert-butylanisole, is commonly synthesized via the Friedel-Crafts alkylation of anisole. youtube.com This classic electrophilic aromatic substitution reaction involves treating anisole with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comyoutube.com

The methoxy group (–OCH₃) on the anisole ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions. youtube.comstackexchange.com Consequently, the Friedel-Crafts alkylation of anisole typically produces a mixture of two isomers: 2-tert-butylanisole (ortho-product) and 4-tert-butylanisole (B1294814) (para-product).

Reaction Scheme: Friedel-Crafts Alkylation of Anisole

Separating these isomers is a critical step to obtain the pure 2-tert-butylanisole precursor required for the subsequent bromination. The ratio of ortho to para product can be influenced by reaction conditions such as temperature and the choice of catalyst, but achieving perfect selectivity for the ortho isomer is challenging. It is also important to note that strong Lewis acids like AlCl₃ can sometimes induce demethylation of anisole to phenol (B47542), which can complicate the reaction. stackexchange.com

Once 2-tert-butylanisole is obtained, the next step is electrophilic aromatic bromination. The regiochemical outcome of this step is determined by the combined directing effects of the methoxy and tert-butyl groups. The –OCH₃ group is a strongly activating ortho-, para-director, while the –C(CH₃)₃ group is a moderately activating ortho-, para-director.

In 2-tert-butylanisole, the powerful methoxy group at position C1 directs bromination primarily to C4 (para) and C6 (ortho). The C2 position is already occupied by the tert-butyl group. The tert-butyl group at C2 directs to C4 (para) and C6 (ortho). Both groups, therefore, reinforce the activation of the C4 and C6 positions. However, the para position (C4) is sterically unhindered, whereas the C6 position is adjacent to the bulky tert-butyl group. This steric hindrance makes electrophilic attack at C4 much more favorable.

Electrophilic bromination of anisole derivatives is known to be highly para-selective with respect to the most activating substituent. nih.gov For instance, the bromination of anisole itself using N-Bromosuccinimide (NBS) in acetonitrile (B52724) affords exclusively the para-brominated product in high yield. nih.gov NBS is often preferred over molecular bromine (Br₂) as it is a solid that is easier to handle and can provide a low, steady concentration of electrophilic bromine, which can enhance selectivity and prevent over-bromination. masterorganicchemistry.comyoutube.com

Table 1: Comparison of Brominating Agents for Aromatic Rings
Brominating AgentTypical ConditionsSelectivity ProfileReference
N-Bromosuccinimide (NBS)Acetonitrile, Room TemperatureHigh para-selectivity for activated rings; milder than Br₂. nih.govmasterorganicchemistry.com
Molecular Bromine (Br₂)Dichloromethane (B109758), 0 °CStrong electrophile, can be less selective and lead to polybromination. orgsyn.org
Tetrabutylammonium tribromide (TBATB)Solvent, 80 °CSafe and easy to handle, offers mild and efficient bromination. nih.gov

Therefore, the direct bromination of 2-tert-butylanisole with a reagent like NBS is expected to yield the desired this compound with high regioselectivity.

Alkylation and Arylation Routes for Methoxybenzene Derivatives

An alternative retrosynthetic approach involves forming the carbon-carbon bond between the aromatic ring and the tert-butyl group after the bromine atom is already in place. This strategy would start with a pre-brominated methoxybenzene derivative.

Two primary starting materials could be considered for this route:

4-Bromoanisole (B123540): The methoxy group would direct the incoming tert-butyl electrophile to the C2 position (ortho to the methoxy group). The bromine at C4 is a deactivating group but also an ortho-, para-director, so it would direct to the C3 and C5 positions. The strong activating effect of the methoxy group would dominate, leading to alkylation at C2, ortho to the methyoxy group and meta to the bromine. This would successfully form the desired carbon skeleton, yielding 4-bromo-2-tert-butylanisole, which is an isomer of the target compound. To obtain the target this compound, one would need to start with 2-bromoanisole.

2-Bromoanisole: In this case, both the methoxy group (at C1) and the bromo group (at C2) direct incoming electrophiles to the C4 position (para to the methoxy group, meta to the bromo group) and the C6 position (ortho to both). The directing effects are aligned towards the same positions. Friedel-Crafts alkylation at the less hindered C4 position would yield the target molecule, this compound. However, the bromine atom deactivates the ring, which can make the Friedel-Crafts reaction more difficult and require harsher conditions compared to the alkylation of anisole itself.

Multi-Step Synthesis Pathways from Diverse Starting Materials

Constructing this compound from simpler, more fundamental starting materials requires a multi-step synthetic sequence where the order of reactions is crucial. libretexts.orglibretexts.org The directing effects of the substituents must be carefully considered at each stage to ensure the correct final arrangement.

A plausible pathway starting from anisole is the most straightforward:

Step 1: Friedel-Crafts Alkylation. Anisole is treated with a tert-butylating agent (e.g., tert-butyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) to produce a mixture of 2-tert-butylanisole and 4-tert-butylanisole. youtube.com The desired 2-tert-butylanisole is then isolated.

Step 2: Electrophilic Bromination. The purified 2-tert-butylanisole is subjected to regioselective bromination, for example using NBS in acetonitrile. nih.gov The strong para-directing influence of the methoxy group, combined with the steric bulk of the ortho-tert-butyl group, directs the bromine atom to the C4 position, yielding this compound. nih.gov

Another potential, though more complex, pathway could be envisioned starting from a different precursor, such as 2-tert-butylphenol:

Step 1: Bromination of 2-tert-butylphenol. The hydroxyl group is a powerful ortho-, para-director. Bromination would yield primarily 4-bromo-2-tert-butylphenol (B178157).

Step 2: Methylation. The resulting 4-bromo-2-tert-butylphenol is then methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide with a suitable base to convert the hydroxyl group into a methoxy group, affording the final product. A similar strategy has been used in the synthesis of related isomers. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of Halogenated Anisoles

Maximizing the yield and purity of the final product requires careful optimization of reaction conditions at each synthetic step. researchgate.netresearchgate.net Key parameters include temperature, solvent, catalyst, and reaction time.

For the electrophilic bromination step, temperature control is critical for selectivity. Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer, thus increasing regioselectivity. nih.gov

The choice of solvent can also significantly impact the reaction's outcome. For NBS brominations, polar aprotic solvents like acetonitrile are often effective. nih.gov For Friedel-Crafts reactions, non-polar solvents like dichloromethane or carbon disulfide are common. youtube.com

The catalyst system in Friedel-Crafts alkylation can be tuned to moderate reactivity and improve selectivity. While AlCl₃ is powerful, milder Lewis acids may offer better control and prevent side reactions like demethylation. stackexchange.com

Table 2: Optimization Parameters for Halogenated Anisole Synthesis
ParameterEffect on ReactionOptimization StrategyReference
TemperatureAffects reaction rate and regioselectivity. Lower temperatures often increase para-selectivity in bromination.Screen a range of temperatures to find the optimal balance between reaction time and selectivity. nih.govmdpi.com
SolventInfluences reagent solubility and reactivity. Can affect the course of the reaction.Test various solvents (e.g., acetonitrile, dichloromethane, dioxane) to identify the one giving the highest yield and purity. researchgate.netresearchgate.net
Reagent/CatalystThe choice of brominating agent (e.g., NBS vs. Br₂) or Lewis acid catalyst affects reactivity and selectivity.Use milder reagents like NBS for selective bromination. Screen different Lewis acids for Friedel-Crafts reactions. stackexchange.commasterorganicchemistry.com
Reaction TimeInsufficient time leads to incomplete reaction, while excessive time can promote side reactions or product degradation.Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. rsc.org

By systematically adjusting these conditions, chemists can enhance the efficiency of the synthesis, leading to higher yields of pure this compound and minimizing the need for extensive purification.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Bromo 1 Tert Butyl 2 Methoxybenzene

Electrophilic Aromatic Substitution Reactions: Directing Group Effects and Steric Hindrance

Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) derivatives. ucla.edu The regiochemical outcome of such reactions on 4-Bromo-1-tert-butyl-2-methoxybenzene is determined by the cumulative directing effects and steric properties of the existing substituents.

Directing Group Effects: The substituents on the ring direct incoming electrophiles to specific positions based on their electronic properties.

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group that increases the rate of electrophilic substitution. msu.edu Through its electron-donating resonance effect (p-π conjugation), it enriches the electron density of the ring, particularly at the ortho and para positions. msu.edunih.gov Therefore, the methoxy group is a powerful ortho, para-director. ucla.edu

tert-Butyl Group (-C(CH₃)₃): As an alkyl group, the tert-butyl substituent is a weakly activating group. stackexchange.com It donates electron density primarily through an inductive effect and is also an ortho, para-director. ucla.edustackexchange.com

Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can stabilize the cationic intermediate (arenium ion) via resonance. libretexts.org

In cases of conflicting directing effects, the most powerful activating group typically governs the position of substitution. youtube.com In this molecule, the methoxy group is the most potent activator.

Steric Hindrance: The spatial arrangement of the groups significantly impacts reactivity. The tert-butyl group is exceptionally bulky and creates substantial steric hindrance, which can impede the approach of reactants to the adjacent (ortho) positions. chegg.comfastercapital.com

Predicted Reactivity: For this compound, there are three unsubstituted positions available for electrophilic attack: C3, C5, and C6.

Position C3: This position is ortho to the strongly activating methoxy group and ortho to the tert-butyl group. While electronically activated by the methoxy group, it is subject to severe steric hindrance from the adjacent tert-butyl group, making attack difficult. chegg.comfastercapital.com

Position C5: This position is ortho to the bromine atom and meta to both the methoxy and tert-butyl groups. It is electronically disfavored compared to positions activated by the -OCH₃ and -C(CH₃)₃ groups.

Position C6: This position is ortho to the tert-butyl group and para to the bromine atom, but meta to the strongly activating methoxy group.

The directing influence of the powerful methoxy group favors substitution at position C3. However, the steric shield provided by the tert-butyl group likely makes substitution at this position kinetically unfavorable. libretexts.org Consequently, electrophilic aromatic substitution on this substrate is expected to be challenging, with potential for mixtures of products or no reaction under standard conditions.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting InfluenceSteric Hindrance
-OCH₃ C2Strongly Activating (Resonance)Ortho, ParaModerate
-C(CH₃)₃ C1Weakly Activating (Inductive)Ortho, ParaHigh
-Br C4Deactivating (Inductive)Ortho, ParaLow

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a distinct substitution pathway for aryl halides. libretexts.org This mechanism typically requires two key features on the aromatic ring: a good leaving group (such as a halogen) and the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions relative to the leaving group. libretexts.orgyoutube.com

The electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. youtube.com In this compound, the leaving group is the bromine atom. However, the other substituents, methoxy and tert-butyl, are electron-donating groups. msu.edustackexchange.com These groups increase the electron density of the ring, thereby destabilizing the negatively charged intermediate required for the SNAr mechanism. This deactivates the ring toward nucleophilic attack. youtube.com

Due to the absence of the necessary electron-withdrawing groups to stabilize the carbanionic intermediate, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. libretexts.orgyoutube.com Such a reaction would likely require exceptionally harsh conditions, if it were to proceed at all.

Metal-Halogen Exchange Reactions and Subsequent Functionalization

Metal-halogen exchange is a fundamental and highly effective transformation for aryl halides like this compound. wikipedia.org This reaction converts the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-metal bond, opening avenues for a wide range of functionalizations. wikipedia.orgyoutube.com

The most common methods involve the reaction of the aryl bromide with either an organolithium reagent or magnesium metal. wikipedia.org

Lithium-Halogen Exchange: Treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures results in a rapid exchange of the bromine atom for a lithium atom. wikipedia.orgpsu.edu This process is generally faster than the deprotonation of aromatic C-H bonds. psu.edu

C₁₁H₁₅BrO + R-Li → C₁₁H₁₅LiO + R-Br

Grignard Reagent Formation: Reaction with magnesium metal (Mg⁰) in an ether solvent like tetrahydrofuran (B95107) (THF) produces the corresponding Grignard reagent. youtube.com

C₁₁H₁₅BrO + Mg → C₁₁H₁₅MgBrO

The resulting organometallic species (organolithium or Grignard) is a potent nucleophile and can be reacted with a diverse array of electrophiles to introduce new functional groups at the C4 position. wikipedia.org

Table 2: Examples of Functionalization via Metal-Halogen Exchange

Reagent (Post-Exchange)ElectrophileFunctional Group IntroducedProduct Type
C₁₁H₁₅LiO / C₁₁H₁₅MgBrOCO₂ (Carbon Dioxide)-COOHCarboxylic Acid
C₁₁H₁₅LiO / C₁₁H₁₅MgBrOHCHO (Formaldehyde)-CH₂OHPrimary Alcohol
C₁₁H₁₅LiO / C₁₁H₁₅MgBrODMF (Dimethylformamide)-CHOAldehyde
C₁₁H₁₅LiO / C₁₁H₁₅MgBrOD₂O (Deuterium Oxide)-DDeuterated Arene
C₁₁H₁₅LiO / C₁₁H₁₅MgBrOR₂C=O (Ketone)-C(OH)R₂Tertiary Alcohol

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

The bromine atom of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid (RB(OH)₂) or a boronic ester (RB(OR)₂), in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl compounds or attaching alkyl and vinyl groups.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. The reaction requires a palladium catalyst and a base, and it proceeds via an oxidative addition/carbopalladation/beta-hydride elimination sequence.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne). wikipedia.org The classic protocol uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Modern variations often operate under copper-free conditions, which can prevent the undesirable homocoupling of alkynes. organic-chemistry.orgnih.gov Aryl bromides are common substrates for this transformation. nih.gov

Table 3: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)C-C Bond Formed
Suzuki R-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C(sp²)-C(sp²), C(sp²)-C(sp³)
Heck Alkene (H₂C=CHR)Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)C(sp²)-C(sp²) (alkenyl)
Sonogashira Terminal Alkyne (H-C≡C-R)Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine)C(sp²)-C(sp)

Oxidation and Reduction Chemistry of Halogenated Methoxybenzene Derivatives

The substituents on this compound influence its susceptibility to oxidation and reduction.

Oxidation: The aromatic ring is generally resistant to oxidation under mild conditions. The methoxy and tert-butyl groups are also stable. Harsh oxidizing agents would likely lead to non-selective degradation of the molecule rather than a clean transformation.

Reduction: The most common and synthetically useful reduction reaction for this compound is the removal of the bromine atom (hydrodebromination). This can be achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C). This process replaces the C-Br bond with a C-H bond, yielding 1-tert-butyl-2-methoxybenzene. Other reducing agents can also effect this transformation. Reduction of the entire aromatic ring (e.g., via Birch reduction) is possible but would be a more complex process governed by the electron-donating methoxy group.

Mechanistic Investigations of Bromine and Methoxy Group Transformations

Beyond participating in the reactions above, the bromine and methoxy groups can undergo other mechanistically significant transformations.

Bromine Group Transformations: The primary role of the bromine atom is as a leaving group in cross-coupling and substitution reactions or as a site for metal insertion in metal-halogen exchange. wikipedia.orgyoutube.com Its transformation is central to the synthetic utility of the molecule.

Methoxy Group Transformations: A key reaction of the aryl methoxy group is its cleavage to unmask the corresponding phenol (B47542). organic-chemistry.org This deprotection is commonly performed using strong Lewis acids, with boron tribromide (BBr₃) being particularly effective. organic-chemistry.org

The mechanism for BBr₃-mediated ether cleavage proceeds as follows:

Lewis Acid Coordination: The electron-rich oxygen atom of the methoxy group acts as a Lewis base, coordinating to the electron-deficient boron atom of BBr₃. This step activates the ether.

Nucleophilic Attack: A bromide ion (from BBr₃ or another equivalent) acts as a nucleophile and attacks the methyl carbon in an Sₙ2-type reaction. The activated oxygen complex is an excellent leaving group.

Cleavage: The C-O bond is cleaved, producing methyl bromide and an aryloxy-dibromoborane intermediate.

Hydrolysis: Subsequent workup with water hydrolyzes the boron-oxygen bond to release the final phenol product, 4-bromo-2-tert-butylphenol (B178157).

Alternative, milder methods for cleaving aryl methyl ethers have also been developed, including those utilizing photoredox catalysis. chemrxiv.org

Comprehensive Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-Bromo-1-tert-butyl-2-methoxybenzene, the spectrum is expected to show characteristic signals for the aromatic protons, the tert-butyl group, and the methoxy (B1213986) group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., singlet, doublet, doublet of doublets) indicate the number of adjacent protons.

Expected ¹H NMR Data Interpretation:

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~1.3 Singlet 9H Protons of the tert-butyl group, C(CH₃)₃
~3.8 Singlet 3H Protons of the methoxy group, OCH₃
~6.8 Doublet 1H Aromatic proton (H-3)
~7.2 Doublet of Doublets 1H Aromatic proton (H-5)
~7.3 Doublet 1H Aromatic proton (H-6)

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the carbon skeleton.

Specific experimental ¹³C NMR data for this compound could not be located in the reviewed literature.

Expected ¹³C NMR Data Interpretation:

Chemical Shift (δ) (ppm) Assignment
~31.0 Carbons of the tert-butyl group, C(CH₃)₃
~35.0 Quaternary carbon of the tert-butyl group, C(CH₃)₃
~56.0 Carbon of the methoxy group, OCH₃
~112.0 Aromatic carbon (C-Br)
~115.0 - 135.0 Other aromatic carbons (C-H, C-O, C-C(CH₃)₃)
~145.0 Aromatic carbon attached to the tert-butyl group
~155.0 Aromatic carbon attached to the methoxy group

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms.

COSY spectra would confirm the coupling between adjacent aromatic protons.

HMQC spectra would correlate each proton signal with its directly attached carbon atom.

HMBC spectra would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the substitution pattern on the aromatic ring. For instance, correlations between the tert-butyl protons and the aromatic carbons would confirm the position of this bulky group.

No published 2D NMR data were found for this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups.

An experimental IR spectrum for this compound is not available in the public domain. However, characteristic absorption bands can be predicted based on its structure.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2960-2850 C-H stretching tert-butyl and methoxy groups
~1600, ~1480 C=C stretching Aromatic ring
~1250 C-O stretching Aryl ether
~1100-1000 C-O stretching Alkyl ether
Below 800 C-Br stretching Bromo-aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. The substitution pattern and the nature of the substituents influence the exact wavelength of maximum absorption (λmax).

While specific UV-Vis spectra for this compound are not documented in the searched literature, related compounds such as bromobenzene (B47551) and 4-bromoanisole (B123540) exhibit characteristic absorptions in the UV region.

Expected UV-Vis Absorption:

λmax (nm) Electronic Transition
~220 - 290 π → π*

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, the presence of bromine is readily identifiable due to the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

The expected monoisotopic mass for C₁₁H₁₅⁷⁹BrO is 242.03063 Da. HRMS analysis would aim to detect an ion corresponding to this exact mass, thereby confirming the molecular formula.

While predicted mass is available, specific experimental HRMS data including fragmentation patterns for this compound were not found in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that as of the current date, no experimental single-crystal X-ray diffraction data for this compound has been reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles in the solid state remains undetermined.

The absence of experimental crystallographic data means that an analysis of the solid-state packing, intermolecular interactions, and conformational preferences of this compound cannot be definitively established at this time. Future crystallographic studies would be necessary to elucidate these structural features.

Correlation of Spectroscopic Data with Molecular Structure and Conformation

In the absence of experimental X-ray data, spectroscopic methods provide the primary means for structural elucidation and confirmation of this compound. The analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allows for a detailed correlation with its known molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the tert-butyl and methoxy groups. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (position 3)7.2 - 7.4Doublet1H
Aromatic H (position 5)7.0 - 7.2Doublet of doublets1H
Aromatic H (position 6)6.8 - 7.0Doublet1H
Methoxy (-OCH₃)3.8 - 3.9Singlet3H
tert-Butyl (-C(CH₃)₃)1.3 - 1.4Singlet9H
Note: This is a predicted spectrum; actual experimental values may vary.

The singlet for the tert-butyl group at approximately 1.3-1.4 ppm is characteristic of the nine equivalent protons. The methoxy group protons would appear as a singlet further downfield, typically around 3.8-3.9 ppm. The aromatic region would display a complex splitting pattern due to the three non-equivalent protons, confirming the 1,2,4-trisubstitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C-tert-butyl)145 - 150
C-2 (C-methoxy)155 - 160
C-3115 - 120
C-4 (C-Br)110 - 115
C-5130 - 135
C-6125 - 130
Quaternary C (tert-butyl)30 - 35
Methyl C (tert-butyl)30 - 35
Methoxy C (-OCH₃)55 - 60
Note: This is a predicted spectrum; actual experimental values may vary.

The spectrum would clearly show the six aromatic carbon signals, with the carbons attached to the electronegative oxygen and bromine atoms having characteristic chemical shifts. The signals for the tert-butyl and methoxy carbons would also be present in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the C-H bonds of the aromatic ring and the alkyl groups, the C=C stretching of the aromatic ring, and the C-O and C-Br stretching vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-O (Aryl-Alkyl Ether) Stretch1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-Br Stretch680 - 515
Note: These are typical ranges and the exact peak positions can be influenced by the overall molecular structure.

The presence of these characteristic absorption bands would confirm the presence of the aromatic ring, the tert-butyl and methoxy groups, and the bromo substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) for this compound would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

A prominent fragment would likely be the loss of a methyl group from the tert-butyl moiety ([M-15]⁺), which is a common fragmentation pathway for tert-butyl substituted compounds.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 4-bromo-1-tert-butyl-2-methoxybenzene, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its fundamental electronic structure and reactivity patterns. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

For this compound, conformational analysis is particularly important due to the presence of the flexible tert-butyl and methoxy (B1213986) groups. The rotation around the C(aryl)-C(tert-butyl) and C(aryl)-O(methoxy) bonds leads to different conformers. DFT calculations can identify the global minimum energy structure, which represents the most populated conformation of the molecule. The optimized geometry provides key data on structural parameters.

Table 1: Representative Optimized Geometric Parameters (DFT/B3LYP) This table presents theoretical data for illustrative purposes, based on typical values for similar structures.

ParameterDescriptionTypical Calculated Value
C-Br Bond LengthThe distance between the aromatic carbon and the bromine atom.~1.91 Å
C-O (methoxy) Bond LengthThe distance between the aromatic carbon and the methoxy oxygen.~1.36 Å
C-C (tert-butyl) Bond LengthThe distance between the aromatic carbon and the quaternary carbon of the tert-butyl group.~1.54 Å
C-C-C-O Dihedral AngleThe torsion angle defining the orientation of the methoxy group relative to the benzene (B151609) ring.~0° or ~180° (planar)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the methoxy group, which acts as an electron-donating group. The LUMO is anticipated to have significant contributions from the aromatic ring and the C-Br antibonding orbital, indicating that this is a likely site for nucleophilic attack or electron acceptance.

Table 2: Calculated Frontier Molecular Orbital Properties This table presents theoretical data for illustrative purposes.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.9 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO5.3 eV

A Molecular Electrostatic Potential (MESP) surface provides a visual map of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net This analysis is invaluable for predicting how a molecule will interact with other charged or polar species, such as reagents or biological targets. researchgate.netresearchgate.net

In an MESP map of this compound:

Negative Regions (Red/Yellow): These are typically found around electronegative atoms and indicate sites prone to electrophilic attack. For this molecule, the most negative potential would be concentrated around the oxygen atom of the methoxy group and, to a lesser extent, the bromine atom due to their lone pairs of electrons.

Positive Regions (Blue): These areas correspond to electron-deficient regions, primarily located around the hydrogen atoms of the tert-butyl group and the aromatic ring.

Neutral Regions (Green): These represent areas with relatively balanced electrostatic potential, such as the hydrocarbon backbone of the tert-butyl group.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are difficult to obtain experimentally. By modeling a potential reaction, such as electrophilic aromatic substitution on the this compound ring, researchers can identify the structures of intermediates and, crucially, the transition states that connect them.

The process involves mapping the potential energy surface of the reacting system. The transition state is a first-order saddle point on this surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Calculating the energy of this transition state allows for the determination of the activation energy (Ea) for the reaction. A lower activation energy implies a faster reaction rate. These simulations can predict the regioselectivity of reactions, for instance, by comparing the activation energies for substitution at different positions on the benzene ring.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT and other quantum chemical methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach used with DFT to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of complex experimental spectra.

Table 3: Representative Predicted ¹H NMR Chemical Shifts This table presents theoretical data for illustrative purposes. Actual shifts depend on solvent and experimental conditions.

Proton TypePredicted Chemical Shift (ppm)
-C(CH₃)₃ (tert-butyl)~1.35
-OCH₃ (methoxy)~3.80
Ar-H (aromatic)~6.8 - 7.4

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities. researchgate.net The resulting theoretical IR spectrum shows absorption peaks that correspond to specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, C-O stretching, and C-Br stretching. This aids in the functional group analysis of the molecule.

UV-Vis Spectroscopy: Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the energies of the electronic transitions from the ground state to various excited states, predicting the wavelength of maximum absorption (λmax). These transitions typically involve the promotion of an electron from a filled orbital (like the HOMO) to an empty one (like the LUMO).

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, an MD simulation could be used to:

Explore the full range of accessible conformations in a solvent, showing the flexibility of the tert-butyl and methoxy substituents.

Study how the molecule interacts with and orients itself in different solvent environments (e.g., polar vs. nonpolar).

Simulate its approach and binding to a larger macromolecule, such as an enzyme active site, providing a dynamic picture of intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity implications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its physicochemical properties. While no specific QSAR studies focusing solely on this compound have been found in publicly available scientific literature, it is possible to describe the theoretical framework and methodologies that would be applied to this compound. Such studies would aim to correlate the structural features of this compound and related analogs with various physicochemical endpoints.

The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure. By quantifying structural features through molecular descriptors, statistical models can be built to predict the properties of other, similar compounds. For this compound, a QSAR study would involve the calculation of a variety of molecular descriptors.

Molecular Descriptors for QSAR Modeling

The following table includes examples of physicochemical descriptors that would be calculated for this compound in a typical QSAR study. These descriptors are generally derived from the compound's two-dimensional structure or three-dimensional conformation.

Descriptor TypeDescriptor NameDescription
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Atom CountThe total number of atoms in the molecule.
Topological Wiener IndexA distance-based topological index that reflects molecular branching.
Balaban IndexA distance-based topological index that is sensitive to molecular shape.
Geometric Molecular Surface AreaThe total surface area of the molecule.
Molecular VolumeThe volume occupied by the molecule.
Electronic Dipole MomentA measure of the separation of positive and negative charges in the molecule.
PolarizabilityThe ease with which the electron cloud of the molecule can be distorted by an external electric field.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of the lipophilicity of the compound.
Molar RefractivityA measure of the total polarizability of a mole of a substance.

Illustrative Data for QSAR Descriptors of this compound

The table below presents calculated values for some of the key descriptors for this compound. In a full QSAR study, these values would be part of a larger dataset including numerous analogous compounds.

DescriptorCalculated Value
Molecular Weight243.15 g/mol
XLogP34.4
Molar Refractivity62.5 cm³
Polarizability25.4 ų
Dipole Moment2.1 D

Note: These values are computationally predicted and may vary slightly depending on the software and calculation method used.

Development of QSAR Models

Once a dataset of compounds and their calculated descriptors is compiled, a QSAR model can be developed using various statistical methods. Common techniques include:

Multiple Linear Regression (MLR): This method aims to find a linear relationship between a single property (the dependent variable) and multiple molecular descriptors (the independent variables).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) can be used to build more complex, non-linear QSAR models.

A hypothetical QSAR equation derived from an MLR analysis for a property of a series of substituted anisoles, including this compound, might look like the following:

Property = c₀ + c₁ (LogP) + c₂ (Dipole Moment) + c₃ (Molecular Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The statistical quality of such a model would be assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). The goal is to create a model that is not only statistically robust but also has predictive power for new, untested compounds within its applicability domain.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Key Intermediates and Building Blocks in Fine Chemical Synthesis

4-Bromo-1-tert-butyl-2-methoxybenzene is a valuable intermediate for the synthesis of fine chemicals, particularly through palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is a prime site for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making it a foundational component for more elaborate molecules.

Detailed Research Findings: The utility of bromo-aromatic compounds like this compound is well-established in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It allows for the formation of a new C-C bond, typically to create biaryl structures or to attach alkyl or alkenyl groups. libretexts.orgresearchgate.net The steric bulk of the tert-butyl group and the electronic influence of the methoxy (B1213986) group can affect the efficiency and outcome of the coupling reaction. benchchem.com

Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org This reaction is fundamental for synthesizing aryl amines, which are prevalent in pharmaceuticals and functional materials. wikipedia.org The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org The specific ligand and reaction conditions are often screened to optimize the yield for sterically hindered or electronically demanding substrates. chemrxiv.org

The compound serves as a precursor in multi-step syntheses. For instance, related bromo-methoxybenzene structures are used to create more complex intermediates like 4-bromo-2-methoxybenzaldehyde, a useful intermediate in the chemical industry. google.com

Reaction TypeReactantsProduct TypeSignificance
Suzuki-Miyaura Coupling Aryl Boronic Acid/EsterBiaryl or Substituted Benzene (B151609)C-C bond formation for complex scaffolds
Buchwald-Hartwig Amination Primary/Secondary AmineAryl AmineC-N bond formation for pharmaceuticals, materials
Lithiation/Formylation Organolithium reagent, Formyl source (e.g., DMF)Benzaldehyde derivativeIntroduction of an aldehyde functional group

Precursors for Polymer and Oligomer Development

The structural features of this compound make it an attractive monomer precursor for creating soluble, π-conjugated polymers and oligomers with tailored optoelectronic properties. These materials are at the forefront of research for applications in organic electronics.

Detailed Research Findings: Conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives, are known for their use in organic light-emitting diodes (OLEDs). nih.govnih.gov However, the parent polymers are often insoluble, which complicates processing. Incorporating bulky side groups, like the tert-butyl group from the precursor, is a common strategy to increase solubility and improve processability from solution. nih.gov

The synthesis of PPV derivatives can be achieved through methods like the Horner-Emmons coupling. nih.gov In such a synthetic route, a brominated monomer can be converted into other functional groups (e.g., a phosphonate (B1237965) ester) necessary for the polymerization step. The methoxy group on the aromatic ring acts as an electron-donating group, which can tune the electronic energy levels (HOMO/LUMO) of the resulting polymer, thereby influencing its color and emission properties. Research has shown that ether-substituted PPV derivatives can be successfully synthesized and their optical properties characterized by UV-vis absorption and fluorescence measurements. nih.gov The development of soluble oligomers and polymers is a key step toward their use in electronic devices. mdpi.com

Polymer/Oligomer TypeKey Synthetic ReactionRole of Precursor SubstituentsApplication
Poly(p-phenylene vinylene) (PPV) Derivatives Horner-Emmons Coupling, Suzuki Polycondensationtert-Butyl: Increases solubility, prevents aggregation. Methoxy: Tunes electronic properties.Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Conjugated Oligomers Suzuki-Miyaura Couplingtert-Butyl: Enhances solubility. Methoxy: Modifies optoelectronic character.Model compounds for studying polymer properties

Applications in Ligand Design for Catalysis

While not a ligand itself, this compound is a critical starting material for synthesizing phosphine ligands, which are essential components of many homogeneous catalysts. The substituents on the aryl ring of a phosphine ligand are known to have a profound impact on the catalyst's activity, stability, and selectivity.

Detailed Research Findings: Phosphine ligands are crucial for many palladium-catalyzed reactions, including the Buchwald-Hartwig amination and Suzuki coupling. researchgate.netorganic-chemistry.orgchemrxiv.org The electronic and steric properties of these ligands can be precisely tuned. By starting with this compound, one can introduce a phosphorus-containing group (e.g., diphenylphosphine) at the position of the bromine atom, often via lithiation followed by reaction with a chlorophosphine.

The resulting ligand would feature a phenyl ring attached to the phosphorus atom that is substituted with both a bulky tert-butyl group and an electron-donating methoxy group.

The tert-butyl group provides significant steric bulk, which can promote the reductive elimination step in the catalytic cycle and stabilize the active catalytic species. wikipedia.org

The methoxy group , being electron-donating, increases the electron density on the phosphorus atom, which in turn affects the electronic properties of the metal center it coordinates to.

This fine-tuning of the ligand backbone is a key strategy for developing highly efficient "second-generation" and "third-generation" catalysts for cross-coupling reactions that work under milder conditions or with more challenging substrates. wikipedia.orgresearchgate.net

Ligand TypeSynthetic Approach from PrecursorInfluence of Substituents on CatalystExample Catalytic Reaction
Triarylphosphine Lithiation followed by reaction with PCl₂R or PClR₂tert-Butyl: Steric bulk influences reaction rate and selectivity. Methoxy: Electron-donating nature modifies catalyst activity.Buchwald-Hartwig Amination, Suzuki Coupling

Development of Novel Functional Organic Materials

The synthesis of novel functional organic materials for optoelectronic applications is a rapidly advancing field, and building blocks like this compound are instrumental in this progress. Its structure is particularly relevant for creating materials used in Organic Light-Emitting Diodes (OLEDs).

Detailed Research Findings: In the design of OLED emitters, especially for solution-processed devices, two challenges are paramount: ensuring good solubility and preventing aggregation-caused quenching. rsc.orguq.edu.au The latter occurs when molecules pack too closely together in the solid state, leading to non-radiative decay pathways that reduce the efficiency of light emission. uq.edu.au

The incorporation of bulky tert-butyl groups is a proven strategy to mitigate these issues. rsc.org It enhances the solubility of the final material and sterically hinders the close packing of molecules, thus reducing self-quenching and improving photoluminescent quantum yields in neat films. rsc.org The methoxy group, as an electron-donating substituent, helps to tune the HOMO and LUMO energy levels of the material, which is critical for achieving the desired emission color (e.g., blue) and for optimizing charge injection and transport within the device. uq.edu.au The bromine atom on the precursor is the reactive handle used to build up the larger, conjugated systems required for these emissive materials, often through Suzuki or similar cross-coupling reactions. snu.ac.kr Research into thermally activated delayed fluorescence (TADF) emitters has specifically highlighted the use of tert-butyl groups to achieve record-high external quantum efficiencies in non-doped, solution-processed OLEDs. rsc.org

Material PropertyRole of tert-Butyl GroupRole of Methoxy GroupTarget Application
Solubility Increases solubility in organic solvents for solution processing.Minor influence compared to tert-butyl.Solution-Processed OLEDs
Luminescence Efficiency Prevents aggregation-caused quenching by steric hindrance.Tunes HOMO/LUMO levels, affecting emission color and efficiency.High-Efficiency Blue OLEDs
Film Morphology Disrupts π–π stacking, promoting amorphous films.Influences intermolecular interactions.Stable and efficient device layers

Synthetic Strategies for Complex Molecular Architectures

The construction of complex, multi-component molecular architectures relies on robust and predictable synthetic strategies. This compound is an ideal starting point for such endeavors due to the reliability of reactions involving its aryl-bromide functional group.

Detailed Research Findings: The primary strategies for elaborating the structure of this compound into more complex molecules are palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance and proceed with high selectivity, allowing for the sequential and controlled addition of new molecular fragments.

Suzuki-Miyaura Coupling: This is the go-to method for forming C-C bonds. By reacting this compound with various aryl, heteroaryl, or vinyl boronic acids, complex biaryl systems or other extended conjugated structures can be assembled step-by-step. libretexts.orgresearchgate.net This is foundational for building the core of many functional materials and pharmaceutical compounds. libretexts.org

Buchwald-Hartwig Amination: For architectures requiring a precisely placed nitrogen atom, this reaction is indispensable. wikipedia.org It enables the connection of the bromo-substituted ring to a wide array of amines, from simple alkylamines to complex heterocyclic fragments. libretexts.orgchemrxiv.org This is a key step in the synthesis of many biologically active molecules and materials for organic electronics. wikipedia.orgclockss.org

Metal-Halogen Exchange: Reaction with strong bases like n-butyllithium (n-BuLi) at low temperatures can replace the bromine atom with lithium. google.com The resulting organolithium species is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups, further expanding the synthetic possibilities.

These strategies allow chemists to use this compound as a well-defined scaffold, adding complexity and functionality in a planned and efficient manner.

Synthetic StrategyReagentBond FormedPurpose
Suzuki-Miyaura Coupling Organoboron reagent, Pd catalyst, BaseC(sp²)-C(sp²) or C(sp²)-C(sp³)Construction of biaryls, conjugated systems
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, BaseC(sp²)-NSynthesis of aryl amines, heterocycles
Metal-Halogen Exchange Organolithium reagent (e.g., n-BuLi)C(sp²)-LiGeneration of a potent nucleophile for further functionalization

Emerging Research Areas and Specialized Studies

Photochemical Transformations of Aryl tert-Butyl Ethers and Related Anisoles

The interaction of light with aryl ethers, such as 4-bromo-1-tert-butyl-2-methoxybenzene, can induce significant chemical changes. Research in this area focuses on understanding how light energy can be used to break and form chemical bonds in these molecules.

The photolysis of aryl tert-butyl ethers in solvents like methanol (B129727) primarily results in the cleavage of the ether bond, yielding the corresponding phenol (B47542) as the major product. researchgate.net This reaction is often accompanied by a photo-Fries rearrangement, which produces tert-butyl-substituted phenols. researchgate.net The core transformation involves the breaking of the C–O bond of the ether linkage upon excitation with light.

Recent studies have also highlighted methods for C–O bond cleavage using organophotoredox catalysis. This approach demonstrates high selectivity for cleaving phenolic ethers over aliphatic ethers, showcasing its potential for targeted deprotection strategies in complex molecule synthesis. uzh.ch The process is believed to proceed through the photo-oxidation of the arene ring, which generates an oxonium intermediate that facilitates the selective disintegration of the C–O bond. uzh.ch

Table 1: Products of Photolysis of Substituted Aryl tert-Butyl Ethers in Methanol researchgate.net

Reactant Major Product Minor Product
Aryl tert-butyl ether Phenol tert-Butyl-substituted phenol

The photochemical reactions of aryl tert-butyl ethers are governed by the behavior of their electronically excited states. Quenching studies indicate that the photo-induced cleavage reactions of these ethers proceed from the singlet excited state. researchgate.net The rate constants for this reaction show a reasonable correlation with Hammett sigma values (σp), which is somewhat unexpected for a reaction involving the polar breaking of the –O(δ-)-C(δ+) bond. researchgate.net

For related anisoles, theoretical studies offer a more detailed picture of the deactivation pathways after light absorption. In neutral anisole (B1667542), the ¹πσ* state is crucial for relaxation along the O–CH₃ coordinate, leading to the formation of a methyl radical. chemistryjournals.net The molecule can return to its ground state without emitting light through a conical intersection, which is a point of degeneracy between electronic states. chemistryjournals.net The substitution pattern on the aromatic ring can significantly influence these excited-state dynamics, affecting the lifetimes of the excited states and the efficiency of different reaction channels, such as intramolecular charge transfer (ICT) and intersystem crossing (ISC) to triplet states. acs.org For instance, the position of donor-acceptor groups can determine whether charge transfer occurs through bonds or through space, fundamentally altering the deactivation pathway. acs.org

Electrochemical Behavior and Electrosynthesis of Substituted Anisole Derivatives

The application of electric current to solutions of substituted anisoles can drive oxidation and reduction reactions, offering a powerful tool for synthesis and for studying the electronic properties of these molecules.

The anodic oxidation of substituted anisoles, such as 4-methyl anisole, involves the removal of electrons to form a cation radical in the initial step. colab.ws This highly reactive intermediate can then undergo further reactions. Depending on the reaction conditions, two main pathways can occur: nucleophilic attack by the solvent (e.g., acetonitrile) or polymerization of the starting material. colab.ws

In the case of substituted 1,4-dimethoxybenzenes, controlled-potential oxidation at glassy carbon anodes can lead to the formation of polymeric products. acs.org The structure of the resulting polymer is often irregular, containing, for example, a mixture of meta- and para-polyphenylene linkages. colab.ws These electrochemical polymerization methods are of interest for creating novel materials with specific electronic and photoluminescent properties. colab.wsacs.org

Table 2: Products of Anodic Oxidation of Substituted Anisoles colab.wsacs.org

Substrate Medium Key Products
4-methyl anisole Acetonitrile (B52724) Soluble polyphenylene
Mono-substituted 1,4-dimethoxybenzenes Neutral LiClO₄-methanol Polymeric products, coupling products

The cathodic reduction of aryl halides, including brominated anisoles, provides a method for cleaving the carbon-halogen bond. The direct electrochemical reduction of an aryl halide (Ar-X) typically follows an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. researchgate.net The first step is the transfer of an electron to the molecule to form a radical anion (Ar-X•⁻). This is followed by a chemical step, the rapid cleavage of the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). researchgate.net A second electron transfer to the aryl radical then yields an aryl anion (Ar⁻), which is subsequently protonated by a proton source in the medium to give the final dehalogenated arene (Ar-H). researchgate.net This process allows for the selective removal of halogen substituents from aromatic rings.

Mechanistic Studies on Catalytic Transformations Involving the Compound

The bromine atom in this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecules. Mechanistic studies of these transformations are crucial for optimizing reaction conditions and expanding their scope.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a three-step catalytic cycle. chemistryjournals.netacs.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br), inserting itself into the C-Br bond to form a Pd(II) complex (Ar-Pd-Br). chemistryjournals.net

Transmetalation: A nucleophilic coupling partner, such as an organoboron compound in the Suzuki reaction, transfers its organic group to the palladium complex, displacing the bromide and forming a new Ar-Pd-R' complex. uzh.chchemistryjournals.net

Reductive Elimination: The two organic groups (Ar and R') on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemistryjournals.netacs.org

Recent research has provided deeper insights into this cycle. For example, computational and kinetic studies suggest that monoligated L₁Pd(0) species are often the most active catalysts. acs.org The nature of the ligand (L) is critical, influencing the efficiency of each step in the cycle. chemistryjournals.net For challenging substrates, such as electron-poor heterocycles, additives like silver salts may be used to accelerate the transmetalation step. uzh.ch Detailed studies, including the isolation of catalytic intermediates and kinetic analysis, are used to probe these mechanisms and rationally design more effective catalyst systems. uzh.chacs.org Such catalytic methods have been successfully applied to bromo-substituted heterocycles, demonstrating their utility in synthesizing a wide array of functionalized molecules via Suzuki and Sonogashira couplings. beilstein-journals.org

Conclusion and Future Research Directions

Summary of Current Understanding

4-Bromo-1-tert-butyl-2-methoxybenzene is a substituted aromatic compound with the chemical formula C₁₁H₁₅BrO. nih.gov The presence of a bromine atom, a methoxy (B1213986) group, and a bulky tert-butyl group on the benzene (B151609) ring suggests a unique interplay of steric and electronic effects that could influence its chemical behavior.

Basic physicochemical data for the compound has been computed and is available through chemical databases.

Table 1: Computed Physicochemical Properties of this compound nih.gov

PropertyValue
Molecular Weight 243.14 g/mol
Molecular Formula C₁₁H₁₅BrO
XLogP3 4.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 242.03063 g/mol
Monoisotopic Mass 242.03063 g/mol
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 13

Despite the availability of this basic data, a thorough review of scientific literature and patent databases did not yield specific, detailed research focused exclusively on this compound. Information regarding its synthesis, specific reactions, and applications remains largely undocumented in readily accessible scientific sources.

Identified Gaps in Research

The most significant gap in the current understanding of this compound is the lack of published, peer-reviewed research detailing its synthesis and reactivity. While general methods for the synthesis of polysubstituted anisoles exist, specific methodologies and optimization for this particular compound are not reported. researchgate.net

Key unanswered questions include:

Optimized Synthetic Routes: There is no established, high-yield synthesis method specifically for this compound. Research is needed to explore and optimize synthetic pathways, potentially starting from commercially available precursors like 4-bromo-2-tert-butylanisole or through regioselective bromination of 1-tert-butyl-2-methoxybenzene.

Chemical Reactivity: The reactivity of the compound has not been systematically investigated. The presence of the bromo-substituent suggests potential for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern organic synthesis. However, the steric hindrance from the adjacent tert-butyl group and the electronic influence of the methoxy group could significantly impact its reactivity in these transformations.

Spectroscopic Characterization: While predicted data exists, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) from well-characterized samples are not readily available in the public domain. Such data is crucial for the unambiguous identification and quality control of the compound in any future research or application.

Prospective Avenues for Synthetic Innovation

Future research should focus on developing efficient and scalable synthetic routes to this compound. Potential strategies could involve:

Electrophilic Bromination: Investigation into the regioselective bromination of 1-tert-butyl-2-methoxybenzene. The directing effects of the tert-butyl and methoxy groups would need to be carefully controlled to achieve the desired 4-bromo isomer.

Multi-step Synthesis: A multi-step approach starting from more readily available precursors could be explored. For instance, the synthesis could potentially begin with the tert-butylation of 4-bromo-2-methoxyphenol followed by the removal of the hydroxyl group.

The development of a reliable synthetic method would be the gateway to exploring the compound's reactivity and potential applications.

Potential for Novel Materials and Applications (Non-Clinical)

While no specific non-clinical applications for this compound have been reported, its structure suggests potential utility as a building block in materials science. Substituted bromoanisoles can serve as precursors for:

Liquid Crystals: The rigid aromatic core with anisotropic properties could be a component in the design of novel liquid crystalline materials.

Organic Electronics: As a precursor in the synthesis of more complex organic molecules, it could be used to develop materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The substitution pattern could be used to tune the electronic properties and morphology of these materials.

Specialty Polymers: Incorporation of this moiety into polymer chains could impart specific properties such as thermal stability, flame retardancy, or altered solubility.

It is important to emphasize that these potential applications are speculative and contingent on the development of synthetic routes and a thorough understanding of the compound's reactivity. The steric hindrance provided by the tert-butyl group could be exploited to create materials with unique three-dimensional structures and properties.

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-tert-butyl-2-methoxybenzene, and how do steric effects of the tert-butyl group influence reaction design?

Methodological Answer: The synthesis typically involves:

Substrate Preparation : Start with 1-tert-butyl-2-methoxybenzene. The tert-butyl group’s steric bulk requires careful selection of bromination conditions to avoid side reactions .

Electrophilic Bromination : Use brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) under controlled temperatures (0–25°C). The tert-butyl group directs bromination to the para position via steric hindrance and electronic effects .

Purification : Column chromatography or recrystallization to isolate the product.
Key Factors :

  • Solvent choice (e.g., DMF vs. acetonitrile) impacts regioselectivity.
  • Steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating extended reaction times .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for para-substituted bromine and methoxy groups). The tert-butyl group appears as a singlet (~1.3 ppm, 9H) .
    • ¹³C NMR : Confirm the presence of quaternary carbons (C-Br at ~120 ppm, C-OCH₃ at ~55 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: ~257 [M]⁺ for C₁₁H₁₅BrO) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for derivatizing this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings. The tert-butyl group’s steric bulk may favor reactions at the bromine site over the methoxy group .
  • Solvent Screening : Use COSMO-RS simulations to identify solvents (e.g., THF, toluene) that stabilize intermediates without deactivating catalysts .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize temperature and catalyst loading (e.g., Pd(PPh₃)₄ at 0.5–2 mol%) .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Data Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian-optimized geometries) .
  • Solvent Artifact Analysis : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify shifts caused by hydrogen bonding with the methoxy group .
  • Crystallographic Validation : Resolve ambiguities in substituent orientation (e.g., tert-butyl vs. methoxy spatial arrangement) via single-crystal X-ray diffraction .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) compared to isopropyl or benzyl analogs?

Methodological Answer:

  • Steric Effects : The tert-butyl group reduces NAS rates at the ortho position due to hindered access to the aromatic ring. Compare with 4-Bromo-1-isopropyl-2-methoxybenzene (), where smaller substituents allow faster substitution .
  • Electronic Effects : Electron-donating methoxy groups activate the ring for meta/para substitution, but tert-butyl’s inductive effects may slightly deactivate the system. Electrostatic potential maps (EPMs) can visualize charge distribution .

Notes on Contradictions and Best Practices

  • Conflicting Yields : Discrepancies in reported yields (e.g., 65% vs. 78%) may arise from impurities in starting materials or solvent grade. Always use HPLC-grade solvents and characterize intermediates rigorously .
  • Safety Considerations : The bromine substituent increases toxicity. Use gloveboxes for air-sensitive reactions and consult SDS guidelines for handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-1-tert-butyl-2-methoxybenzene
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4-Bromo-1-tert-butyl-2-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.